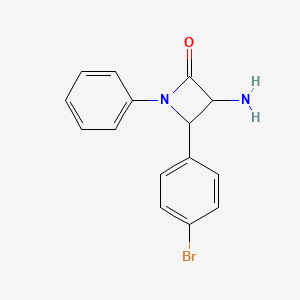
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the azetidinone class This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and it has a bromophenyl and a phenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene. The imine is usually prepared from an amine and an aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a reaction, which involves the coupling of a bromophenyl boronic acid with the azetidinone ring in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the azetidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the azetidinone ring or the bromophenyl group, leading to the formation of corresponding reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Reduced azetidinone and bromophenyl derivatives.
Substitution: Various substituted azetidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the bromophenyl and phenyl groups contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorophenyl-1-phenylazetidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluorophenyl-1-phenylazetidin-2-one: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-methylphenyl-1-phenylazetidin-2-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one imparts unique reactivity and properties compared to its analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications where specific electronic and steric properties are required.
Properties
Molecular Formula |
C15H13BrN2O |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
3-amino-4-(4-bromophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13BrN2O/c16-11-8-6-10(7-9-11)14-13(17)15(19)18(14)12-4-2-1-3-5-12/h1-9,13-14H,17H2 |
InChI Key |
HEIHGSLMAMKPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate](/img/structure/B14794816.png)
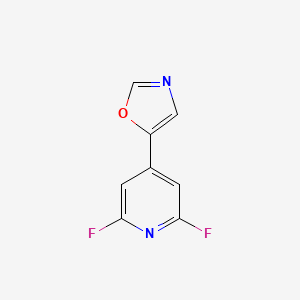

![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)
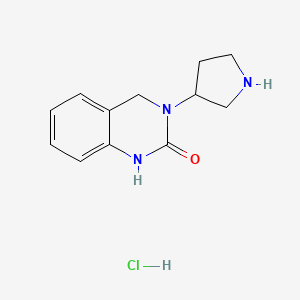
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)

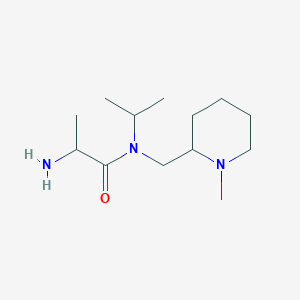
![(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14794858.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)
![3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine](/img/structure/B14794876.png)
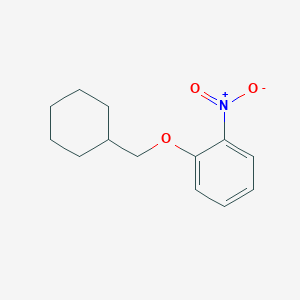
![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)
